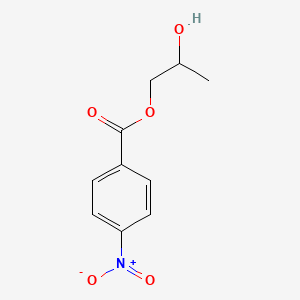










|
REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:5])[CH2:3][OH:4].C(N(CC)CC)C.[N+:13]([C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=[O:21])=[CH:18][CH:17]=1)([O-:15])=[O:14].ClCCl>C1(C)C=CC=CC=1>[N+:13]([C:16]1[CH:17]=[CH:18][C:19]([C:20]([O:4][CH2:3][CH:2]([OH:1])[CH3:5])=[O:21])=[CH:23][CH:24]=1)([O-:15])=[O:14]
|


|
Name
|
|
|
Quantity
|
4.57 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(CO)C
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
6.68 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
11.4 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|


|
Type
|
CUSTOM
|
|
Details
|
by stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at the same temperature for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
the crystals thus precipitated
|
|
Type
|
DISSOLUTION
|
|
Details
|
were dissolved
|
|
Type
|
WASH
|
|
Details
|
The solution was washed with an dilute aqueous solution of sodium hydrogencarbonate (100 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer thus obtained
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in toluene (45 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then it was cooled
|
|
Type
|
CUSTOM
|
|
Details
|
to stand at room temperature for crystallization
|
|
Type
|
CUSTOM
|
|
Details
|
The crystals thus precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
dried under reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(=O)OCC(C)O)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.9 g | |
| YIELD: PERCENTYIELD | 51% | |
| YIELD: CALCULATEDPERCENTYIELD | 51% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |